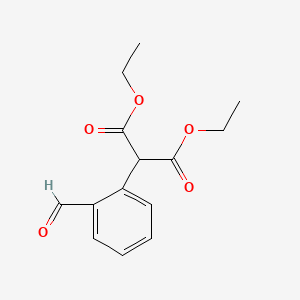
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of phenylpropynols This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butynol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Preparation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one: The aldehyde is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride.
Reduction to this compound: The final step involves the reduction of the propargyl ketone using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one or 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-al.
Reduction: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-en-2-ol or 4-(4-(Benzyloxy)phenyl)-2-methylbutan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the butynol moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)phenylboronic acid
- 4-(Benzyloxy)phenol
Uniqueness
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is unique due to the presence of both a benzyloxy group and a butynol moiety
Propiedades
Número CAS |
152915-78-1 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-methyl-4-(4-phenylmethoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O2/c1-18(2,19)13-12-15-8-10-17(11-9-15)20-14-16-6-4-3-5-7-16/h3-11,19H,14H2,1-2H3 |
Clave InChI |
TUPSVYBYOXBQOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)
![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)



![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)

![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)




